2-(benzylthio)-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Overview
Description
2-(benzylthio)-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C21H18N2S2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.09114093 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Routes and Chemical Reactivity
Synthetic Approaches : A range of synthetic methods for tetrahydrothieno[3,2-b]quinoline derivatives have been explored, including Aldol condensation, alkylation, cyclocondensation, dehydration, chlorination, Wolff-Kishner reduction, acylation, Friedlander reaction, and intramolecular cyclization. These methods provide versatile pathways for accessing diverse quinoline derivatives with potential applications in materials science and pharmaceuticals (Abu‐Hashem et al., 2021).
Reactivity with Electron-poor Olefins and Acetylenes : The reactivity of condensed thiophenes, including quinoline derivatives, towards electron-poor olefins and acetylenes, has been documented. This reactivity is crucial for designing and synthesizing novel organic compounds with potential applications in organic electronics and as intermediates in organic synthesis (Al-Omran et al., 1996).
Biological Activity and Potential Applications
- Biological Activities : Some quinoline derivatives exhibit significant biological activities, including antibacterial and antifungal properties. This suggests their potential utility in developing new therapeutic agents (Bakhite, 2000).
Materials Science Applications
- Electrochromic Properties : Conducting polymers based on quinoline derivatives have been studied for their electrochromic properties. Such materials are promising for applications in smart windows, displays, and other devices requiring reversible optical properties (Beyazyildirim et al., 2006).
Photovoltaic Applications
- Organic Photovoltaics : The photovoltaic properties of quinoline derivatives have been explored, indicating their potential as active layers in organic photovoltaic devices. This research area is critical for developing renewable energy sources (Zeyada et al., 2016).
Properties
IUPAC Name |
2-benzylsulfanyl-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S2/c22-13-17-20(19-11-6-12-24-19)16-9-4-5-10-18(16)23-21(17)25-14-15-7-2-1-3-8-15/h1-3,6-8,11-12H,4-5,9-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRPTIHHOUSNTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3)C#N)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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